molecular formula C9H6BrF3OS B3042275 2-(Trifluoromethylthio)phenacyl bromide CAS No. 544429-24-5

2-(Trifluoromethylthio)phenacyl bromide

Cat. No. B3042275
CAS RN: 544429-24-5
M. Wt: 299.11 g/mol
InChI Key: IMGNRCUHRINMSE-UHFFFAOYSA-N
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Description

2-(Trifluoromethylthio)phenacyl bromide is a chemical compound that is used in scientific research . It is a versatile intermediate that can be synthesized in a wide range of chemical reactions .


Chemical Reactions Analysis

Phenacyl bromides, including 2-(Trifluoromethylthio)phenacyl bromide, have been used as starting materials in synthesizing various compounds . For instance, they have been used in the synthesis of heterocyclic compounds via multicomponent reactions . A specific reaction involving phenacyl bromides is their photoinduced reductive debromination using pyridoxal 5′-phosphate (PLP) .

Scientific Research Applications

Heterocyclic Compound Synthesis

Phenacyl bromide serves as an excellent intermediate for synthesizing heterocyclic compounds. Over the past decade, pharmaceutical and organic chemists have explored its potential due to its affordability, versatility, and efficiency. Researchers have harnessed phenacyl bromide in diverse chemical reactions, leading to the creation of novel materials. Notably, it has played a crucial role in recent synthetic advances .

Multicomponent Reactions (MCRs)

One-pot, multicomponent reactions (MCRs) are powerful tools for constructing complex molecules efficiently. Phenacyl bromide has been a key player in MCRs, allowing the streamlined synthesis of natural and unnatural products. These reactions save time, energy, and resources, making them highly attractive in organic and medicinal chemistry. Researchers have harnessed phenacyl bromide’s reactivity to build intricate molecular scaffolds .

Photoinduced Dehalogenation

Interestingly, phenacyl bromide derivatives can undergo photoinduced reductive dehalogenation. In the absence of enzymes, pyridoxal phosphate (PLP) mediates the dehalogenation of phenacyl bromides under cyan light-emitting diode (LED) irradiation. This discovery sheds light on potential applications in photochemistry and enzyme mimicry .

Trifluoromethylpyridine Synthesis

2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is a crucial intermediate for synthesizing fluazifop, an herbicide. Phenacyl bromide plays a pivotal role in obtaining 2,5-CTF through a simple one-step reaction. This application highlights its significance in agrochemical research .

These applications demonstrate the versatility and impact of 2-(Trifluoromethylthio)phenacyl bromide across various scientific fields. Whether in heterocyclic synthesis, multicomponent reactions, or photochemistry, this compound continues to contribute to cutting-edge research and innovation. 🌟

Safety and Hazards

While specific safety and hazard information for 2-(Trifluoromethylthio)phenacyl bromide is not available, phenacyl bromide analogs are generally considered hazardous. For example, 3-(Trifluoromethylthio)phenacyl bromide is classified as corrosive and causes burns .

Future Directions

The use of phenacyl bromide analogs, including 2-(Trifluoromethylthio)phenacyl bromide, in the synthesis of heterocyclic compounds is a growing area of interest . They are expected to play a significant role in the development of new methods for creating biologically important heterocyclic scaffolds . Furthermore, the unique physicochemical properties of compounds containing the trifluoromethyl group are expected to lead to many novel applications in the future .

properties

IUPAC Name

2-bromo-1-[2-(trifluoromethylsulfanyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3OS/c10-5-7(14)6-3-1-2-4-8(6)15-9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGNRCUHRINMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101222818
Record name 2-Bromo-1-[2-[(trifluoromethyl)thio]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethylthio)phenacyl bromide

CAS RN

544429-24-5
Record name 2-Bromo-1-[2-[(trifluoromethyl)thio]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544429-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[2-[(trifluoromethyl)thio]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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